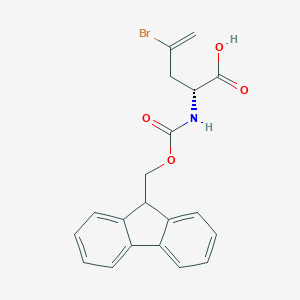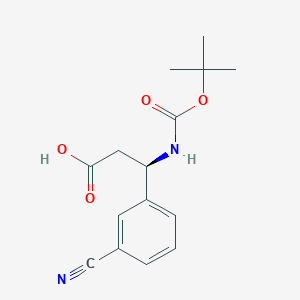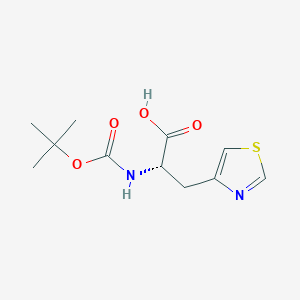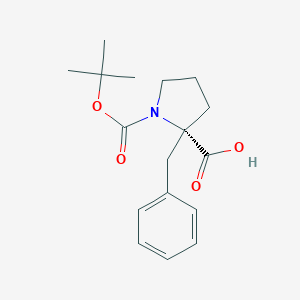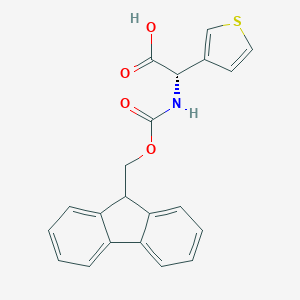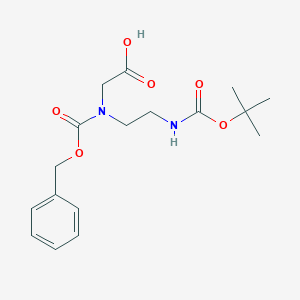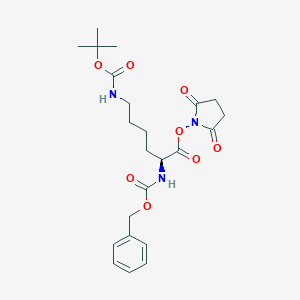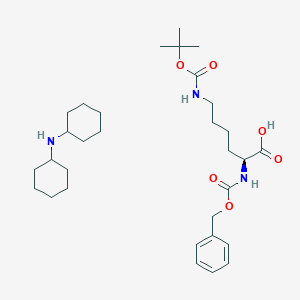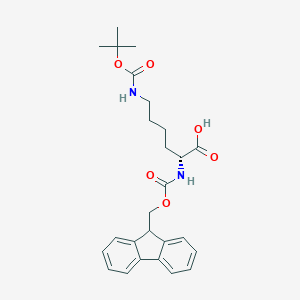
Fmoc-D-Lys(Boc)-OH
概要
説明
Fmoc-D-Lys(Boc)-OHは、N-α-Fmoc-N-ε-Boc-D-リジンとしても知られており、リジンアミノ酸の誘導体です。これは、リジンのα-アミノ基とε-アミノ基の両方を保護できるため、固相ペプチド合成(SPPS)で一般的に使用されます。Fmoc(9-フルオレニルメチルオキシカルボニル)基はα-アミノ基を保護し、Boc(tert-ブチルオキシカルボニル)基はε-アミノ基を保護します。この二重保護により、選択的脱保護とそれに続くペプチド結合形成が可能になり、複雑なペプチドの合成における貴重なツールとなります。
作用機序
Fmoc-D-Lys(Boc)-OHの作用機序は、主にペプチド合成における保護基としての役割にあります。Fmoc基はα-アミノ基を保護し、ペプチド結合形成中の不要な反応を防ぎます。Boc基はε-アミノ基を保護し、選択的脱保護とそれに続く反応を可能にします。 この化合物は、直接的な生物学的標的または経路を持たないが、特定の生物学的活性を有する可能性のあるペプチドの合成を促進します .
生化学分析
Biochemical Properties
Fmoc-D-Lys(Boc)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various biomolecules during the peptide synthesis process . The nature of these interactions is primarily through the formation of peptide bonds in the solid-phase peptide synthesis .
Cellular Effects
The effects of this compound on cells are primarily observed in the context of its role in peptide synthesis. The peptides synthesized using this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is centered around its role in peptide bond formation during SPPS . It exerts its effects at the molecular level through binding interactions with biomolecules during the synthesis process .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stability and efficacy in SPPS . The long-term effects of this compound on cellular function are typically observed through the actions of the peptides it helps synthesize .
Metabolic Pathways
This compound is involved in the metabolic pathways of peptide synthesis . It interacts with enzymes and cofactors during this process .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily related to its role in peptide synthesis .
Subcellular Localization
The subcellular localization of this compound is not well-defined as it is typically used in vitro for peptide synthesis . The peptides it helps synthesize can have specific subcellular localizations depending on their sequences and post-translational modifications .
準備方法
合成経路および反応条件
Fmoc-D-Lys(Boc)-OHの合成は、通常、D-リジンのα-アミノ基をFmoc基で保護し、ε-アミノ基をBoc基で保護することを含みます。このプロセスは、D-リジンをFmocクロリドと炭酸ナトリウムまたはトリエチルアミンなどの塩基の存在下で反応させてFmoc-D-Lys-OHを生成することから始まります。 この中間体を次に、塩基の存在下でジ-tert-ブチルジカルボネート(Boc2O)と反応させてε-アミノ基を保護し、this compoundを生成します .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、自動ペプチド合成機と大規模反応器の使用が含まれ、高収率と純度が保証されます。反応条件は、副反応を最小限に抑え、保護工程の効率を最大化するために最適化されています。
化学反応の分析
反応の種類
Fmoc-D-Lys(Boc)-OHは、次のようないくつかの種類の化学反応を起こします。
脱保護反応: Fmoc基は、ピペリジンなどの塩基を使用して除去できます。一方、Boc基は、トリフルオロ酢酸(TFA)などの酸を使用して除去できます。
ペプチド結合形成: この化合物は、SPPSで他のアミノ酸とペプチド結合を形成するために使用されます。
一般的な試薬および条件
脱保護: Fmoc除去にはピペリジン、Boc除去にはTFA。
カップリング試薬: 一般的に使用されるカップリング試薬には、N、N'-ジイソプロピルカルボジイミド(DIC)とO-ベンゾトリアゾール-N、N、N'、N'-テトラメチル-ウロニウム-ヘキサフルオロ-ホスフェート(HBTU)があります。
生成される主な生成物
脱保護リジン誘導体: Fmoc基とBoc基を除去すると、D-リジンが生成されます。
ペプチド: SPPS中に生成される主な生成物は、目的のペプチド配列です。
科学的研究の応用
Fmoc-D-Lys(Boc)-OHは、化学、生物学、医学の分野で広く使用されており、科学研究で広く使用されています。その応用には、次のようなものがあります。
ペプチド合成: 保護されたアミノ基を持つリジン残基を組み込むことができるため、ペプチドやタンパク質の合成における重要な試薬です。
創薬: this compoundを使用して合成されたペプチドは、治療薬やワクチンの開発に使用されています。
生体材料: この化合物は、組織工学や薬物送達のためのペプチドベースのハイドロゲルやその他の生体材料の合成に使用されています.
類似化合物との比較
類似化合物
Fmoc-Lys(Boc)-OH: Fmoc-D-Lys(Boc)-OHと類似していますが、L-リジン異性体を使用しています。
Fmoc-D-Lys-OH: ε-アミノ基にBoc保護がありません。
Fmoc-Lys-OH: Boc保護のないL-リジン異性体。
独自性
This compoundは、α-アミノ基とε-アミノ基の両方を二重保護しているため、ペプチド合成でより優れた制御と選択性を発揮できる点でユニークです。 D-リジン異性体の使用は、L-異性体と比較して異なる立体化学的特性も提供し、特定の合成および生物学的用途で有利になる可能性があります .
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRUUWFGLGNQLI-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544408 | |
| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92122-45-7 | |
| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Fmoc-D-Lys(Boc)-OH in the synthesis of Ganirelix Acetate?
A1: this compound serves as a protected building block in the solid-phase peptide synthesis of Ganirelix Acetate. Specifically, it replaces Fmoc-D-HArg(Et)2-OH in the peptide sequence [, ]. This substitution, along with the replacement of Fmoc-HArg(Et)2-OH by Fmoc-Lys(Boc)-OH, is suggested to offer advantages in terms of purity, impurity profile, and cost-effectiveness during large-scale production [, ].
Q2: How does using this compound in the synthesis process affect the yield of Ganirelix Acetate?
A2: One of the research papers [] highlights that replacing Fmoc-D-HArg(Et)2-OH with this compound, coupled with using water as the reaction solvent within a controlled pH range, can significantly improve the content of Ganirelix Acetate in the crude peptide. Furthermore, a two-step HPLC purification method further enhances the product yield [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


